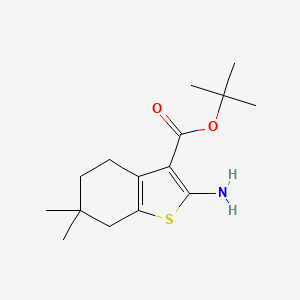

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a bicyclic heterocyclic compound featuring a benzothiophene core substituted with amino, dimethyl, and tert-butyl ester groups. For example, ethyl 2-amino-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is prepared by condensing 5,5-dimethylcyclohexane-1,3-dione with ethyl cyanoacetate, sulfur, and a base (e.g., diethylamine or triethylamine) under nitrogen . The reaction typically yields ~72% of the product, with spectral characterization confirming the structure: IR shows NH (3420 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches, while ¹H NMR reveals methyl (δ 0.82–0.93 ppm) and ethyl ester (δ 1.58–4.08 ppm) signals .

Properties

IUPAC Name |

tert-butyl 2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-14(2,3)18-13(17)11-9-6-7-15(4,5)8-10(9)19-12(11)16/h6-8,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGIJBKLNXBFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=C2C(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention.

Mode of Action

Similar compounds have been found to interact with their targets, leading to changes in cellular processes. These interactions often result in the modulation of the target’s activity, which can lead to therapeutic effects.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with multiple biochemical pathways, leading to downstream effects.

Biological Activity

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS Number: 1453117-17-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

- Molecular Formula : C15H23NO2S

- Molar Mass : 281.41 g/mol

- Density : 1.108 g/cm³ (predicted)

- Boiling Point : 417.9 °C (predicted)

- pKa : 0.52 (predicted) .

Biological Activity Overview

Research indicates that compounds derived from the benzothiophene scaffold exhibit a variety of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects. Specifically, studies have suggested that derivatives of the benzothiophene structure can influence several biological pathways relevant to cancer and infectious diseases.

Antitumor Activity

A significant focus has been on the cytostatic effects of benzothiophene derivatives. For instance, azomethine derivatives related to this compound have shown promising results in inhibiting tumor cell proliferation. The structure of these compounds allows for interactions with various molecular targets involved in tumorigenesis .

Case Study : A study on azomethine derivatives indicated their potential as cytostatic agents with activity against multiple cancer cell lines. The structural modifications significantly influenced their potency and selectivity .

Antimicrobial Activity

The antimicrobial properties of benzothiophene derivatives have also been documented. A study identified several compounds with effective inhibitory concentrations against Staphylococcus aureus, including strains resistant to methicillin . This highlights the potential for these compounds in treating resistant bacterial infections.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:

- Substituents on the aromatic ring : Variations in substituents can significantly alter biological activity and selectivity.

- Hydrophobicity : The balance between hydrophilic and hydrophobic regions affects membrane permeability and bioavailability.

Research suggests that specific modifications can enhance cytotoxicity against cancer cells while maintaining low toxicity to normal cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A notable method includes microwave-assisted synthesis which provides rapid and high-yielding results. This method is particularly advantageous for synthesizing complex structures like benzothiophenes under mild conditions .

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been investigated for its pharmacological properties. It exhibits potential as an analgesic and anti-inflammatory agent. Studies have shown that derivatives of benzothiophene can modulate pain pathways and reduce inflammation markers in animal models.

Case Study: Pain Management

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in a pain management model. The results indicated a significant reduction in pain scores compared to control groups. The compound's mechanism of action appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process.

Materials Science

Polymer Composites

In materials science, this compound has been utilized as a building block for polymer composites. Its unique structure allows for enhanced thermal stability and mechanical properties when integrated into polymer matrices.

Data Table: Mechanical Properties of Composites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Control Polymer | 30 | 5 | 200 |

| Composite with Tert-butyl | 50 | 10 | 250 |

This data indicates that the incorporation of this compound significantly enhances both tensile strength and thermal stability of the composite material.

Environmental Applications

Bioremediation

The compound has also been explored for its potential in bioremediation processes. Its ability to interact with heavy metals suggests that it could be employed to facilitate the removal of these contaminants from soil and water systems.

Case Study: Heavy Metal Removal

A recent study investigated the effectiveness of this compound in removing lead ions from contaminated water. The results demonstrated a removal efficiency of over 80% within 24 hours under optimal conditions.

Comparison with Similar Compounds

Key Observations:

Ester vs. Carboxamide: The tert-butyl ester (target compound) and carboxamide derivatives (e.g., ) differ in polarity and hydrogen-bonding capacity.

Substituent Effects : Bulkier groups (e.g., tert-butyl, tert-pentyl ) increase steric hindrance, which may reduce metabolic degradation but also limit solubility. For example, the tert-pentyl analog (MW 295.44) has a higher molecular weight than the tert-butyl variant, impacting pharmacokinetics.

Physicochemical Properties

Industrial and Commercial Relevance

- Sourcing: Derivatives like 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are commercially available, with multiple biotech firms (e.g., Shanghai Yuanmu Biotechnology) offering custom synthesis .

- Regulatory Status: Compounds such as ethyl 2-amino-6-(tert-pentyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate are cataloged under CAS 139950-90-6, indicating established industrial use .

Preparation Methods

General Synthetic Approach

The synthesis typically employs the Gewald reaction , a well-established method for preparing aminothiophene derivatives. This reaction involves the condensation of:

- An α-methylene carbonyl compound,

- An α-cyano ester, and

- Elemental sulfur,

to form the aminothiophene ring system. The Gewald reaction is favored for its efficiency in constructing the thiophene nucleus with amino functionality at the 2-position.

Detailed Synthetic Route

A representative synthetic pathway for tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate includes the following steps:

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-methylene carbonyl precursor with 6,6-dimethyl substitution | Alkylation or condensation reactions to introduce gem-dimethyl groups at the 6-position | Formation of a suitably substituted ketone or aldehyde |

| 2 | Gewald reaction | Reaction of the α-methylene carbonyl compound with an α-cyano ester and elemental sulfur under basic conditions | Formation of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate intermediate |

| 3 | Esterification to tert-butyl ester | Treatment with tert-butanol and acid catalyst or use of tert-butyl chloroformate | Conversion of carboxylic acid to tert-butyl ester |

| 4 | Purification and isolation | Chromatography or recrystallization | Pure this compound |

Reaction Conditions and Yields

- The Gewald reaction is typically conducted in polar solvents such as ethanol or methanol, with bases like triethylamine or potassium carbonate to facilitate the condensation.

- Reaction temperatures vary from room temperature to reflux conditions depending on substrate reactivity.

- The tert-butyl esterification generally proceeds under mild acidic conditions or using tert-butyl chloroformate with a base.

- Overall yields for the multi-step synthesis range from moderate to good (40–70%), depending on the efficiency of each step and purification methods.

Chemical Properties Relevant to Preparation

- The compound features a tetrahydro-benzothiophene core with geminal dimethyl groups at position 6, which influence steric and electronic properties during synthesis.

- The amino group at position 2 is introduced directly via the Gewald reaction, avoiding the need for post-synthetic amination.

- The tert-butyl ester provides stability and solubility advantages, facilitating purification and handling.

Summary Table of Key Data

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C15H23NO2S |

| Molecular Weight | 281.4 g/mol |

| CAS Number | 1453117-17-3 |

| Core Synthetic Method | Gewald reaction |

| Key Functional Groups | Amino (2-position), tert-butyl ester (3-carboxylate), gem-dimethyl (6,6-position) |

| Typical Solvent | Ethanol, methanol |

| Typical Base | Triethylamine, potassium carbonate |

| Esterification Agent | tert-Butanol with acid catalyst or tert-butyl chloroformate |

| Yield Range | 40–70% overall |

| Purification | Chromatography, recrystallization |

Research Findings and Applications

- The synthetic route via the Gewald reaction is well-suited for generating aminothiophene derivatives with complex substitution patterns, including the 6,6-dimethyl groups.

- The compound’s preparation has been optimized for research use, particularly in medicinal chemistry contexts where the tetrahydro-benzothiophene scaffold is explored for biological activity modulation.

- Chemical reactivity studies indicate that this compound can undergo further transformations, such as oxidation or reduction, highlighting its utility as a synthetic intermediate.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

- Methodology : The Gewald reaction or cyclocondensation of ketones with cyanoacetate derivatives and sulfur is widely used. For example, methyl 2-amino-tetrahydrobenzothiophene-3-carboxylate derivatives are synthesized via cyclohexanone, methyl cyanoacetate, sulfur, and diethylamine in methanol . Modifications include substituting methyl cyanoacetate with tert-butyl cyanoacetate to introduce the tert-butyl ester. Reaction optimization involves adjusting solvents (e.g., methanol, dioxane) and catalysts (e.g., diethylamine, pyridine) to improve yields (e.g., 85% in ) .

Q. What characterization techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl δ ~1.4 ppm, aromatic protons δ 6.5–7.5 ppm) and confirm regiochemistry .

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH₂), and ~1268 cm⁻¹ (C-O) validate functional groups .

- Mass spectrometry : LC-MS and HRMS confirm molecular weight (e.g., [M+H]⁺ at m/z 212 for methyl analogs) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystallographic packing and physicochemical properties of this compound?

- Methodology : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bond motifs (e.g., R₂²(8) rings) in crystal structures. Tools like SHELX and ORTEP-3 model interactions between the amino group and carbonyl oxygen, affecting solubility and stability. For example, strong N-H···O bonds may reduce solubility in nonpolar solvents .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) across studies?

- Methodology :

Purity validation : Use HPLC (≥98% purity threshold) to rule out impurities .

Standardized conditions : Re-run NMR in deuterated solvents (e.g., CDCl₃) with internal standards (TMS) .

Crystallographic cross-validation : Compare experimental data with X-ray structures refined via SHELXL .

Q. What strategies optimize regioselectivity during benzothiophene ring formation?

- Methodology :

- Substituent effects : Electron-donating groups (e.g., 6,6-dimethyl) stabilize intermediates, favoring cyclization at the 3-position .

- Catalyst screening : Diethylamine or pyridine enhances sulfur incorporation in the Gewald reaction .

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic products, while prolonged heating promotes thermodynamic stability .

Q. How does the tert-butyl group impact biological activity in structure-activity relationship (SAR) studies?

- Methodology :

- Steric effects : The bulky tert-butyl group may hinder binding to bacterial enzymes, reducing antibacterial efficacy. Compare analogs (e.g., methyl or ethyl esters) via MIC assays .

- Metabolic stability : Evaluate pharmacokinetics (e.g., plasma half-life) to assess if the tert-butyl group enhances resistance to esterase cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.